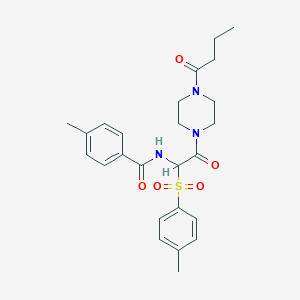
1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, also known as BNE, is a chemical compound that has been widely used in scientific research. This compound is a selective β-adrenoceptor antagonist and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Fluorescence Derivatisation for Biological Assays
Research has explored the use of naphthalene derivatives for fluorescence derivatisation, particularly in the context of amino acids. Naphthalene-based compounds, when coupled to amino acids, exhibit strong fluorescence, making them useful for biological assays due to their strong fluorescence in ethanol and water at physiological pH, and good quantum yields. This fluorescence property is critical for applications in bioanalytical methods where sensitive detection is required, including the study of amino acid derivatives and their bioactivities (Frade et al., 2007).
Antimicrobial Evaluation
Naphthalene derivatives have also been synthesized and evaluated for their antimicrobial potential. Specifically, derivatives of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid have shown effectiveness against various microbes. The structure-activity relationship analysis revealed that certain substituents on the naphthalene moiety significantly enhance antimicrobial activity, indicating potential for the development of new antimicrobial agents (Kumar et al., 2012).
Environmental Contaminant Removal
Studies have investigated the adsorption properties of naphthalene sulfonates, including their removal from industrial effluents. The research highlights the use of specific sorbents for the enrichment and detection of naphthalene sulfonates in wastewater, demonstrating their importance in environmental cleanup efforts (Alonso et al., 1999).
Chemical Synthesis and Protecting Group Strategies
The utility of naphthalene derivatives as amino protecting groups has been explored, with findings indicating their versatility and efficiency in synthetic chemistry. Such compounds offer chemoselective removal under mild conditions, which is beneficial for complex molecule synthesis (Godin et al., 2003).
Adsorption Studies and Environmental Implications
Research on the adsorption of hydroxyl- and amino-substituted aromatics to carbon nanotubes has provided insights into environmental contaminant interactions. These studies reveal the significant adsorptive affinity of such compounds, which may have implications for the selective removal of contaminants using carbon nanotube technology (Chen et al., 2008).
properties
IUPAC Name |
1-[benzyl(2-hydroxyethyl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3.ClH/c24-14-13-23(15-18-7-2-1-3-8-18)16-20(25)17-26-22-12-6-10-19-9-4-5-11-21(19)22;/h1-12,20,24-25H,13-17H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTUNUDOMVVKKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC(COC2=CC=CC3=CC=CC=C32)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2748492.png)
![3-methyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2748494.png)



![N-(3,4-dimethoxyphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide](/img/structure/B2748501.png)
![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2748503.png)
![3-(tert-butyl)-1-isopentyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2748504.png)
![2-Chloro-6-(difluoromethoxy)benzo[d]thiazole](/img/structure/B2748506.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2748507.png)



![2-{[(4-methylphenyl)amino]methyl}-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2748515.png)